molecular formula C8H8BrNO2 B1289687 3-Bromo-4-methoxybenzamide CAS No. 200956-55-4

3-Bromo-4-methoxybenzamide

Cat. No.: B1289687
CAS No.: 200956-55-4
M. Wt: 230.06 g/mol
InChI Key: TYWVUCRHAURJMY-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the fourth position. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxybenzamide typically involves the bromination of 4-methoxybenzamide. One common method is the bromination of 4-methoxybenzamide using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in industrial settings to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include 3-bromo-4-methoxybenzoic acid or 3-bromo-4-methoxybenzaldehyde.

    Reduction Reactions: Products include 3-bromo-4-methoxyaniline.

Scientific Research Applications

3-Bromo-4-methoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of an amide group.

    4-Bromo-3-methoxybenzamide: Similar but with different positions of the bromine and methoxy groups.

    3-Methoxybenzamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness: 3-Bromo-4-methoxybenzamide is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity and binding properties. This makes it particularly useful in medicinal chemistry for designing compounds with targeted biological activity .

Properties

IUPAC Name

3-bromo-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWVUCRHAURJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596203
Record name 3-Bromo-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200956-55-4
Record name 3-Bromo-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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